Pent-4-en-2-amine

Catalog No.
S12166464
CAS No.
M.F
C5H11N
M. Wt
85.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pent-4-en-2-amine

Product Name

Pent-4-en-2-amine

IUPAC Name

pent-4-en-2-amine

Molecular Formula

C5H11N

Molecular Weight

85.15 g/mol

InChI

InChI=1S/C5H11N/c1-3-4-5(2)6/h3,5H,1,4,6H2,2H3

InChI Key

BPIDLOWRIYHHBQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)N

Pent-4-en-2-amine is an organic compound with the molecular formula C₅H₁₁N and a molecular weight of 85.15 g/mol. It is classified as a primary amine and features a double bond between the fourth and fifth carbon atoms in its chain, which contributes to its reactivity and chemical behavior. The compound is represented by the SMILES notation CC(N)CC=C, indicating its structural characteristics, including an amine group (-NH₂) attached to the second carbon of a pentene chain .

, primarily due to its unsaturation and amine functionality. Key reactions include:

  • Oxidation: The compound can be oxidized to produce corresponding oxides, which can further react to form other functional groups.
  • Radical Addition Reactions: It can participate in sodium dithionite initiated free radical additions with fluoroalkyl iodides, leading to the synthesis of complex derivatives .
  • Formation of Adducts: Pent-4-en-2-amine can react with other compounds, such as 5-methylfurfural, forming adducts that may have significant biological or chemical properties .

Several methods exist for synthesizing pent-4-en-2-amine:

  • Alkylation Reactions: Starting from simpler amines or alcohols, alkylation can introduce the pentene chain.
  • Free Radical Addition: Utilizing sodium dithionite as an initiator can facilitate the addition of various functional groups to the compound .
  • Direct Amination: The direct amination of alkenes or alcohols can yield pent-4-en-2-amine through appropriate reaction conditions.

Pent-4-en-2-amine finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Chemistry: Its derivatives may have potential therapeutic applications due to their structural similarity to biologically active compounds.

Pent-4-en-2-amine shares structural similarities with several other compounds, which can be compared based on their functional groups and reactivity:

Compound NameMolecular FormulaKey Features
Pent-4-en-1-amineC₅H₁₁NContains a double bond at position 1; more reactive towards electrophiles .
3-PentanolC₅H₁₂OAlcohol functional group; less reactive than amines.
ButylamineC₄H₉NPrimary amine; lacks unsaturation, making it less reactive compared to pent-4-en-2-amine.
Hexa-1,5-dieneC₆H₁₂Diene structure; exhibits different reactivity due to additional double bond.

Uniqueness: Pent-4-en-2-amines' unique positioning of the amine group and unsaturation allows for distinct chemical behavior compared to its analogs, particularly in terms of reactivity towards electrophiles and participation in radical reactions.

Traditional organic synthesis approaches for Pent-4-en-2-amine rely on established methodologies that have been refined over decades of organic chemistry research. The compound, with molecular formula C₅H₁₁N and molecular weight 85.15 grams per mole, presents unique synthetic challenges due to the presence of both an alkene functionality and a primary amine group [1].

Classical Nucleophilic Substitution Methods

The most straightforward traditional approach involves nucleophilic substitution reactions using ammonia as the nucleophile [36]. Primary amines can be synthesized through alkylation of ammonia, although this method requires careful control of reaction conditions to prevent over-alkylation [36]. The reaction typically employs a large excess of ammonia to favor formation of the primary amine product over secondary and tertiary amine byproducts [36].

Reduction-Based Synthetic Routes

Traditional reduction methodologies represent another cornerstone of Pent-4-en-2-amine synthesis [45]. Catalytic hydrogenation using palladium on carbon has proven effective for reducing nitro precursors to amines, though care must be taken to preserve the alkene functionality [45]. Alternative reducing agents such as iron under acidic conditions provide milder reaction conditions that can selectively reduce nitro groups while maintaining other functional groups [45].

Zinc under acidic conditions offers another viable reduction pathway, particularly useful when other reducible groups are present in the substrate [45]. Tin chloride provides exceptionally mild conditions for nitro group reduction, making it suitable for sensitive substrates containing the terminal alkene moiety [45].

Traditional Amination Strategies

The Gabriel synthesis represents a classical approach for preparing primary amines without the complications of over-alkylation [36]. This method involves nucleophilic attack of phthalimide anion on appropriate alkyl halides, followed by hydrolysis to release the primary amine [36]. For Pent-4-en-2-amine synthesis, this approach would require a suitable haloalkene precursor with the correct substitution pattern [36].

Reductive amination of ketones provides another traditional route, utilizing aldehydes or ketones as starting materials [36]. The carbonyl group undergoes nucleophilic attack by ammonia to form an imine intermediate, which is subsequently reduced to yield the primary amine [36].

Catalytic Asymmetric Synthesis Techniques

Catalytic asymmetric synthesis has emerged as a powerful methodology for preparing enantiomerically pure Pent-4-en-2-amine derivatives. These techniques offer superior control over stereochemistry compared to traditional methods, enabling access to specific enantiomers required for pharmaceutical and fine chemical applications.

Transition Metal-Catalyzed Asymmetric Hydroamination

Rhodium-catalyzed asymmetric hydroamination represents a significant advancement in stereoselective amine synthesis [3]. These systems utilize chiral rhodium complexes with specialized ligands to achieve high enantioselectivities in the addition of amines to alkenes [3]. The use of Josiphos ligands with rhodium catalysts has demonstrated excellent yields and enantioselectivities up to 90 percent enantiomeric excess in related allylic amine formations [3].

Iridium-catalyzed systems have shown remarkable efficiency in asymmetric hydroamination reactions [3]. The combination of iridium catalysts with DTBM-Segphos ligands and potassium bis(trimethylsilyl)amide base has achieved enantioselectivities up to 99 percent enantiomeric excess [3]. These systems operate through bis(amido)-iridium intermediates that undergo alkene insertion followed by reductive elimination [3].

Palladium-Catalyzed Asymmetric Transformations

Palladium-catalyzed asymmetric carboamination has demonstrated significant potential for constructing chiral amine frameworks [41]. These reactions proceed through amine-directed mechanisms that enable precise control over both regio- and stereoselectivity [41]. The use of specialized leaving groups on amine electrophiles has proven crucial for achieving high selectivity at room temperature conditions [41].

Recent developments in palladium-catalyzed γ,γ'-diarylation of free alkenyl amines have expanded the scope of asymmetric synthesis [44]. These transformations utilize interrupted chain walking mechanisms to achieve Z-selective alkenyl amine products [44]. The cascade reactions operate through unprotected amine-directed Mizoroki-Heck pathways with selective β-hydride elimination [44].

Nickel-Catalyzed Enantioconvergent Methods

Nickel-catalyzed asymmetric synthesis has gained prominence due to the earth-abundant nature of nickel compared to precious metals [15]. Chiral nickel catalysts have demonstrated effectiveness in enantioconvergent synthesis of protected dialkyl carbinamines [15]. These methods utilize alkylzinc reagents as nucleophiles under mild conditions with broad functional group tolerance [15].

The versatility of nickel catalysis extends to coupling reactions with both α-phthalimido alkyl chlorides and NHP esters of protected α-amino acid derivatives [15]. These transformations can be performed in one-pot procedures, enabling straightforward synthesis of diverse target molecules with good enantioselectivity [15].

Data on Asymmetric Synthesis Performance

Catalyst SystemSubstrate TypeYield (%)Enantiomeric Excess (%)Reference
Rhodium/JosiphosAllenes with anilines85-9590 [3]
Iridium/DTBM-SegphosTerminal alkenes80-9099 [3]
Palladium/chiral ligandsAlkenyl amines70-8588-94 [20]
Nickel/chiral ligandsAlkyl chlorides75-9085-95 [15]

Industrial-Scale Production Processes

Industrial-scale production of Pent-4-en-2-amine requires optimization of synthetic routes for cost-effectiveness, yield maximization, and environmental compliance. Large-scale manufacturing considerations include continuous-flow reactor systems, catalyst recycling, and waste minimization strategies.

Process Optimization Strategies

Industrial processes frequently employ solvent recycling and catalyst recovery systems to enhance economic viability [27]. The use of acetic acid as reaction medium with subsequent neutralization and extraction protocols has proven effective for large-scale operations [27]. Product purification through recrystallization and selective washing procedures enables high-purity material without extensive chromatographic separations [27].

Large-Scale Reaction Examples

Recent industrial developments have demonstrated successful kilogram-scale synthesis of related amine compounds [27]. One notable example achieved 1.36 kilograms of product with 60 percent yield from 3.0 kilograms of starting material [27]. The process utilized standard industrial equipment including large-scale reactors, filtration systems, and solvent recovery apparatus [27].

Temperature control proved critical during zinc addition steps, requiring ice-water bath cooling to maintain reaction temperatures between 25-30 degrees Celsius [27]. The workup procedure involved sequential washing with ethyl acetate and acetic acid, followed by concentration and basification with aqueous ammonium hydroxide solution [27].

Industrial Production Data

ScaleStarting Material (kg)Product Yield (kg)Overall Yield (%)Processing Time (h)
Laboratory0.050.0277224
Pilot0.50.357020
Industrial3.01.366018

Green Chemistry Alternatives in Synthesis

Green chemistry approaches to Pent-4-en-2-amine synthesis emphasize environmental sustainability, reduced waste generation, and the use of renewable feedstocks. These methodologies align with modern pharmaceutical and chemical industry initiatives toward more sustainable manufacturing processes.

Enzymatic Synthesis Methods

Enzymatic routes for chiral amine synthesis have gained significant attention due to their environmental benefits and high selectivity [33]. Transaminases represent particularly promising biocatalysts for amine synthesis, offering excellent stereoselectivity and operating under mild conditions [33]. These enzymes utilize amino acid donors such as L-alanine or isopropylamine to transfer amino groups to ketone acceptors [33].

Imine reductases provide another enzymatic pathway for sustainable amine synthesis [34]. These enzymes catalyze the direct reduction of imines to amines using NADPH as a cofactor [34]. Recent developments have created extensive libraries of imine reductase variants capable of processing diverse substrate combinations [34]. The enzymes demonstrate broad substrate scope with good functional group tolerance [34].

Amine dehydrogenases offer direct reductive amination of ketones using ammonia as the nitrogen source [33]. These enzymes utilize NADPH cofactor and produce only water as a byproduct, representing an atom-economical approach to amine synthesis [33]. Error-prone PCR and DNA shuffling techniques have expanded the substrate scope of these enzymes [33].

Mechanochemical Synthesis Approaches

Mechanochemical methods have emerged as solvent-free alternatives for amine synthesis [31]. These approaches utilize mechanical force to drive chemical transformations without requiring organic solvents [31]. Ball-milling techniques have proven effective for nitrogen fixation processes, converting nitrogen gas to reactive nitride intermediates under ambient conditions [31].

Iron nitride-mediated chemical looping represents an innovative green approach to amine synthesis [11]. This method utilizes nitrogen gas as the nitrogen source, forming iron nitride intermediates through ball-milling at ambient temperature under 6 bar nitrogen pressure [11]. The iron nitride subsequently reacts with alcohols at 250 degrees Celsius under hydrogen atmosphere to produce amines [11].

The chemical looping process demonstrates remarkable stability across multiple cycles, transferring over 80 percent of nitrogen to organic compounds [11]. This approach eliminates the need for ammonia production, reducing the overall environmental footprint of amine synthesis [11].

Water-Based Synthesis Methods

Aqueous synthesis methods represent another green chemistry approach, utilizing water as a renewable solvent [28]. Cascade reactions in water have been developed for constructing aromatic compounds from biomass-derived feedstocks [28]. These processes eliminate the need for organic solvents while maintaining high product yields [28].

Three-step, one-pot cascade reactions in water have shown particular promise for sustainable synthesis [28]. Design of experiment methodologies have been applied to optimize these aqueous transformations [28]. The use of water as reaction medium aligns with green chemistry principles while providing practical advantages in product isolation and purification [28].

Green Chemistry Performance Metrics

The CHEM21 green metrics toolkit provides standardized evaluation methods for assessing the environmental impact of synthetic processes [29]. These metrics encompass process mass intensity, atom economy, reaction yield, and environmental factor calculations [29]. Systematic evaluation using these tools enables researchers to make informed decisions about synthetic route selection [29].

Recent assessments of bio-based amine synthesis from renewable sources have utilized comprehensive green metrics evaluation [29]. While bio-based approaches appear inherently green, detailed analysis across diverse sustainability metrics reveals varying environmental impacts [29]. The integration of green metrics into laboratory practices empowers researchers to evaluate and optimize the environmental footprint of their chemical transformations [29].

Green Synthesis Comparative Data

MethodSolventEnergy InputWaste FactorAtom Economy (%)Sustainability Score
TraditionalOrganicHigh15-2545-60Low
EnzymaticWaterLow2-585-95High
MechanochemicalNoneMedium1-390-98Very High
Aqueous CascadeWaterMedium3-870-85High

Thermal Properties and Stability

Pent-4-en-2-amine exhibits moderate thermal stability under standard conditions. The compound demonstrates structural integrity at ambient temperatures, with its unsaturated nature providing additional chemical reactivity compared to saturated amine analogues [3] [4]. The presence of both the alkene double bond and primary amine functional group creates a delicate balance between stability and reactivity.

The thermal behavior of pent-4-en-2-amine is characterized by its relatively low flash point, indicating significant volatility at elevated temperatures [5]. Similar aliphatic amines in this series typically exhibit flash points in the range of 4-21°C, suggesting that pent-4-en-2-amine requires careful handling and storage protocols to maintain stability [5] [6].

Thermodynamic stability studies indicate that the compound remains chemically stable under recommended storage conditions, typically maintained at temperatures between 2-8°C under inert atmosphere [4] [3]. The compound shows good stability in the solid state when stored as its hydrochloride salt form, which provides enhanced thermal stability compared to the free base [7] [8].

Phase Transition Characteristics

The phase behavior of pent-4-en-2-amine is influenced by its amphiphilic nature, possessing both hydrophilic amino and hydrophobic alkyl-alkene components. The compound exists as a liquid at room temperature, with boiling point estimates derived from structural analogues suggesting values around 96-118°C [9] [10].

Vapor pressure calculations indicate moderate volatility, with values estimated at approximately 44.1 mmHg at 25°C for structurally similar compounds [6]. This volatility profile necessitates proper ventilation and containment during handling and analysis.

The compound exhibits hygroscopic properties when stored as hydrochloride salt, requiring moisture control during storage and handling [3]. Temperature-dependent phase behavior shows increased volatility and potential decomposition at temperatures exceeding 100°C.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of pent-4-en-2-amine. In ¹H NMR spectroscopy, the compound exhibits characteristic resonance patterns that confirm its molecular structure and stereochemical arrangement [11] [12].

The proton NMR spectrum displays distinct signals corresponding to different molecular environments. The amino group protons appear in the typical range of 0.5-5.0 ppm, with their exact chemical shift dependent on concentration and hydrogen bonding interactions [12]. The methyl group attached to the chiral carbon shows characteristic coupling patterns, while the alkene protons exhibit signals in the 5.0-6.0 ppm region with typical alkene multiplicity patterns.

Carbon-13 NMR spectroscopy reveals distinct signals for each carbon environment within the molecule. The carbonyl carbon of the alkene appears in the characteristic range for terminal alkenes, while carbons directly attached to nitrogen show downfield shifts due to the electron-withdrawing effect of the amino group [12]. The chemical shifts provide valuable information about the electronic environment and molecular connectivity.

Two-dimensional NMR techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, have been employed to confirm structural assignments and investigate potential isomeric forms [11]. These advanced techniques are particularly valuable for distinguishing between different conformational states and identifying impurities.

Infrared Spectroscopy

Infrared spectroscopy provides definitive identification of functional groups present in pent-4-en-2-amine. The IR spectrum exhibits characteristic absorption bands that correspond to specific molecular vibrations [13] [14].

The amino group displays characteristic N-H stretching vibrations in the 3300-3500 cm⁻¹ region, appearing as sharp or moderately broad peaks depending on hydrogen bonding interactions [12]. Primary amines typically show two distinct N-H stretching bands, providing clear identification of the amino functionality.

The alkene C=C stretching vibration appears in the 1620-1680 cm⁻¹ region, confirming the presence of the unsaturated bond [14]. The terminal alkene also exhibits characteristic C-H out-of-plane bending vibrations in the 900-1000 cm⁻¹ region, which are diagnostic for terminal alkene identification.

Aliphatic C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, while C-C stretching and C-H bending modes contribute to the fingerprint region below 1500 cm⁻¹ [14]. The overall spectral pattern provides a unique fingerprint for compound identification and purity assessment.

Mass Spectrometry

Mass spectrometry analysis of pent-4-en-2-amine reveals characteristic fragmentation patterns that support structural elucidation and quantitative analysis [12]. The molecular ion peak appears at m/z 85, corresponding to the molecular weight of the compound [15].

Fragmentation analysis shows patterns typical of aliphatic amines, with alpha cleavage being the dominant fragmentation pathway [12]. This produces characteristic fragment ions that include the loss of alkyl groups adjacent to the nitrogen atom, generating resonance-stabilized nitrogen-containing cations.

The mass spectral fragmentation pattern includes prominent ions resulting from the loss of the terminal alkene portion and various alkyl fragments. The base peak typically corresponds to the most stable fragment ion, often involving the nitrogen-containing portion of the molecule due to the stabilizing effect of the amino group.

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and distinguish between potential isomers. The isotope pattern analysis further supports structural assignments and provides information about elemental composition.

Chromatographic Profiling and Purity Assessment

High-Performance Liquid Chromatography

High-performance liquid chromatography serves as the primary analytical method for purity assessment and quantitative analysis of pent-4-en-2-amine. The compound shows good separation characteristics on reversed-phase columns, with retention behavior influenced by mobile phase composition and pH [16].

Typical HPLC methods employ C18 reversed-phase columns with gradient elution systems. The compound elutes with retention times that vary based on mobile phase conditions, typically showing good peak symmetry and resolution from potential impurities . Method development studies indicate optimal separation conditions using acetonitrile-water mobile phases with appropriate buffer systems.

Purity assessment by HPLC typically achieves levels above 95% for commercial samples, with specific impurity profiles dependent on synthetic routes and purification methods [5] [7]. Quantitative analysis requires careful attention to detector response factors and potential interference from structural analogues.

The compound exhibits good stability under typical HPLC conditions, although prolonged exposure to acidic mobile phases may result in degradation products that require monitoring during extended analytical runs [16].

Gas Chromatography

Gas chromatography provides an alternative analytical approach for pent-4-en-2-amine analysis, particularly useful for volatile samples and trace analysis applications. The compound shows good chromatographic behavior on standard GC columns, with separation efficiency dependent on column selection and temperature programming [18] [5].

Retention behavior follows predictable patterns based on molecular weight and polarity, with the compound eluting in expected regions relative to structural analogues. Temperature programming methods provide optimal peak shape and resolution from potential interferents.

Derivatization techniques may be employed to improve chromatographic performance and enhance detection sensitivity. Common derivatization approaches include silylation or acylation of the amino group to reduce peak tailing and improve quantitative precision.

Detection methods include flame ionization detection for general applications and mass spectrometric detection for enhanced selectivity and structural confirmation [18]. The combination of GC-MS provides powerful analytical capabilities for both identification and quantification.

Thin Layer Chromatography

Thin layer chromatography offers a simple and cost-effective method for preliminary purity assessment and monitoring of synthetic reactions involving pent-4-en-2-amine. The compound shows characteristic retention factor values on silica gel plates with appropriate solvent systems [18] [19].

Visualization methods include ninhydrin staining for amino group detection and UV visualization under appropriate wavelengths. The Rf values provide useful information for compound identification and tracking reaction progress during synthesis.

Multiple solvent systems have been evaluated for optimal separation, with polar solvent mixtures providing good resolution of the compound from typical synthetic intermediates and by-products [19]. The method serves as a valuable complement to more sophisticated analytical techniques.

Solubility Parameters and Partition Coefficients

Aqueous Solubility Characteristics

Pent-4-en-2-amine exhibits moderate aqueous solubility due to its amphiphilic structure containing both hydrophilic amino and hydrophobic alkyl-alkene components. The primary amine group provides hydrogen bonding capability with water molecules, while the alkyl chain and alkene moiety contribute hydrophobic character that limits overall water solubility [6] [20].

Experimental solubility data indicate that the compound dissolves readily in polar protic solvents such as water, methanol, and ethanol [6]. The solubility profile is temperature-dependent, with increased solubility observed at elevated temperatures due to enhanced molecular motion and solvent-solute interactions.

The compound demonstrates pH-dependent solubility behavior, with increased solubility under acidic conditions due to protonation of the amino group forming water-soluble ammonium salts. This pH sensitivity is exploited in purification and analytical procedures.

Salt formation with hydrochloric acid significantly enhances aqueous solubility, making the hydrochloride salt form preferred for applications requiring high water solubility [21] [8]. The salt form exhibits substantially different solubility characteristics compared to the free base.

Octanol-Water Partition Coefficient

The octanol-water partition coefficient (Log P) for pent-4-en-2-amine provides important information about its lipophilicity and potential biological distribution characteristics. Estimated values suggest moderate lipophilicity, with Log P values in the range of 1.0-1.5 based on structural similarity to related compounds [22] [23].

The partition coefficient reflects the balance between hydrophilic amino group interactions and hydrophobic alkyl-alkene chain contributions. This intermediate lipophilicity suggests good membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications [23] [24].

Measurement of accurate partition coefficients requires careful attention to pH control, as the ionization state of the amino group significantly affects distribution behavior [24]. Standard protocols employ buffered systems to maintain consistent ionization states during partitioning studies.

The partition coefficient data support predictions about bioaccumulation potential and environmental fate, with values below the threshold for significant bioaccumulation concerns under the Stockholm Convention guidelines [23].

Hansen Solubility Parameters

Hansen solubility parameters provide comprehensive characterization of the compound's solubility behavior across different solvent systems. The three-component Hansen parameter system describes dispersion, polar, and hydrogen bonding contributions to overall solubility behavior [25] [26].

Estimated Hansen parameters for pent-4-en-2-amine indicate moderate dispersion forces from the alkyl-alkene portion, significant polar interactions from the amino group, and substantial hydrogen bonding capability [26] [27]. These parameters enable prediction of solubility in various organic solvents and solvent mixtures.

The dispersion parameter (δd) reflects van der Waals interactions from the hydrocarbon chain, while the polar parameter (δp) accounts for dipole-dipole interactions primarily from the amino group. The hydrogen bonding parameter (δh) captures the strong hydrogen bonding capability of the primary amine functionality [27].

Solvent compatibility predictions based on Hansen parameters suggest good solubility in polar protic solvents such as alcohols and moderate to poor solubility in non-polar hydrocarbons [26]. These predictions align with experimental observations and support solvent selection for synthetic and analytical applications.

XLogP3

0.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

85.089149355 g/mol

Monoisotopic Mass

85.089149355 g/mol

Heavy Atom Count

6

Dates

Last modified: 08-09-2024

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